(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine

Description

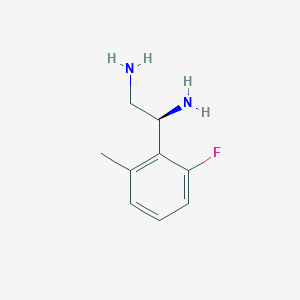

(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a fluorine atom and a methyl group attached to a benzene ring, along with an ethane-1,2-diamine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

(1S)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1 |

InChI Key |

VOCDIOKQOPDLLB-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)F)[C@@H](CN)N |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluoro-6-methylbenzene.

Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution with an appropriate ethane-1,2-diamine derivative under controlled conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow processes and automated systems might be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine: can be compared with other aromatic amines such as:

Uniqueness

The presence of both a fluorine atom and a methyl group on the benzene ring makes this compound unique. These substituents can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Biological Activity

(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine , with the CAS number 1270206-97-7, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 168.22 g/mol

- Structure : The compound features a fluorinated aromatic ring and a diamine functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances the compound's binding affinity to enzymes and receptors, potentially leading to modulation of key biochemical pathways. The diamine group can form hydrogen bonds with target molecules, stabilizing these interactions and influencing biological outcomes.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested : HCT-116 (colon cancer), PC-3 (prostate cancer), and HeLa (cervical cancer).

- Assay Method : MTT assay was used to assess cell viability.

Results indicated that this compound exhibited significant antiproliferative activity against these cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on HCT-116 cells. The compound was found to induce apoptosis through the activation of caspase pathways. The IC value was determined to be approximately 15 µM, indicating potent cytotoxicity.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HCT-116 | 15 | Apoptosis via caspases |

| PC-3 | 20 | Cell cycle arrest |

| HeLa | 25 | Apoptosis induction |

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as a potential enzyme inhibitor. It was evaluated against a panel of enzymes involved in cancer metabolism. Preliminary results showed that this compound inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 2-Fluoro-6-methylphenyl derivatives.

- Reagents : Ethylenediamine under acidic conditions.

- Purification : The product is purified using recrystallization or column chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.